
Spizofurone
概要
説明
Spizofurone, also known as AG-629, is a spirobenzofuranone derivative patented by Takeda Chemical Industries, Ltd. It is primarily recognized for its anti-ulcer properties. This compound has shown promising results in preclinical models, particularly in increasing gastric mucosal blood flow in anesthetized dogs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spizofurone involves several steps:
Reaction of methyl-5-acetylsalicylate with alpha-bromo-gamma-butyrolactone: This reaction is carried out using potassium carbonate in refluxing acetone, yielding alpha-[(2-methoxycarbonyl-4-acetylphenyl)oxy]-gamma-butyrolactone.
Hydrolysis: The product is then hydrolyzed with sodium hydroxide in methanol to produce alpha-[(2-carboxy-4-acetylphenyl)oxy]-gamma-butyrolactone.
Cyclization: This intermediate undergoes cyclization with refluxing acetic anhydride to form 5-acetyl-4’,5’-dihydrospiro[benzofuran-2(3H),3’(2’H)-furan]-2’,3-dione.
Final Treatment: The final compound is treated at 155°C in dimethyl sulfoxide containing sodium chloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized for commercial use .
化学反応の分析
Types of Reactions
Spizofurone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different analogs.
Substitution: This compound can undergo substitution reactions, particularly on its aromatic ring, to produce various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used for substitution reactions
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can have different pharmacological properties .
科学的研究の応用
Spizofurone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying spirobenzofuranone derivatives and their reactivity.
Biology: this compound is studied for its effects on gastric mucosal blood flow and its potential protective effects on the gastric mucosa.
Medicine: Its primary application is as an anti-ulcer agent, where it has shown to increase gastric mucosal blood flow and promote ulcer healing.
Industry: This compound is used in the development of new pharmaceuticals targeting gastric ulcers and related conditions .
作用機序
Spizofurone exerts its effects by increasing gastric mucosal blood flow, which helps in the healing of ulcers. It acts through both local and systemic pathways, similar to the mechanism of action of prostaglandin E2 (PGE2). This increased blood flow helps in providing the necessary nutrients and oxygen to the gastric mucosa, promoting healing .
類似化合物との比較
Similar Compounds
Prostaglandin E2 (PGE2): Similar mechanism of action in increasing gastric mucosal blood flow.
Vexibinol: Another compound studied for its anti-ulcer properties, though it has shown different efficacy levels compared to Spizofurone
Uniqueness
This compound is unique due to its specific structure as a spirobenzofuranone derivative, which allows it to have a distinct mechanism of action and pharmacological profile compared to other anti-ulcer agents .
生物活性
Spizofurone, also known as AG-629, is a spirobenzofuranone derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of gastric ulcers and schizophrenia. This article delves into the compound's biological activity, mechanisms of action, clinical evaluations, and comparative studies with other compounds.
Chemical Structure and Properties
This compound has the molecular formula and features a unique spirocyclic structure that contributes to its biological properties. The compound exhibits a dual mechanism of action, primarily functioning as an anti-ulcer agent while also showing potential neuropharmacological effects.
-
Anti-Ulcer Activity :
- This compound enhances gastric mucosal blood flow and increases alkaline secretion, which are critical in protecting against gastric lesions induced by ulcerogenic agents such as ethanol and hydrochloric acid.
- It inhibits gastric acid secretion and promotes mucosal protection, making it a candidate for treating gastric ulcers .
-
Neuropharmacological Effects :
- The compound is believed to antagonize several neurotransmitter receptors, including serotonin 5-HT2A and dopamine D2 receptors. This antagonism may help regulate dopamine and serotonin signaling associated with schizophrenia.
- Clinical trials have shown mixed results regarding its efficacy in reducing symptoms of schizophrenia, indicating a need for further research to establish long-term safety and effectiveness.
Clinical Evaluations
This compound has been evaluated in various clinical settings:
- Schizophrenia Trials : Some studies reported positive outcomes in symptom reduction, while others did not find significant benefits, highlighting the variability in patient responses.
- Gastrointestinal Studies : Research indicates that this compound effectively protects against mucosal injury in gastric models by inhibiting hydrogen and sodium ion fluxes induced by ethanol.
Comparative Analysis with Other Anti-Ulcer Agents
The following table compares this compound with other common anti-ulcer medications:
Compound | Structure Type | Mechanism of Action | Primary Use |
---|---|---|---|
This compound | Spirobenzofuranone | Increases alkaline secretion | Anti-ulcer |
Cimetidine | Histamine H2 antagonist | Blocks H2 receptors | Anti-ulcer |
Ranitidine | Histamine H2 antagonist | Blocks H2 receptors | Anti-ulcer |
Omeprazole | Proton pump inhibitor | Inhibits proton pumps | Anti-ulcer |
This compound is distinct due to its spirocyclic structure and dual action of enhancing mucosal blood flow while increasing alkaline secretion, potentially offering advantages over traditional anti-ulcer medications.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound through various methodologies:
- In Vitro Studies : Experiments have demonstrated this compound's ability to inhibit gastric acid secretion effectively while enhancing mucosal protection against harmful agents.
- Animal Models : In animal studies, this compound has shown promise in promoting healing in models of gastric ulcers, indicating its therapeutic potential in gastrointestinal disorders.
特性
IUPAC Name |
5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)8-2-3-10-9(6-8)11(14)12(15-10)4-5-12/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETMGIIITGNLAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868144 | |
Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72492-12-7 | |
Record name | 5-Acetylspiro[benzofuran-2(3H),1′-cyclopropan]-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72492-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spizofurone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072492127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPIZOFURONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F21T5G3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Spizofurone in treating ulcers?
A1: Research suggests that this compound exerts its anti-ulcer effect primarily by increasing gastric mucosal blood flow. This enhanced blood flow is thought to contribute to the protection and healing of the gastric mucosa. []
Q2: How does this compound compare to other anti-ulcer drugs like Cimetidine in preclinical models?
A2: Studies in animal models demonstrate that this compound exhibits synergistic effects when used in combination with Cimetidine, a histamine H2-receptor antagonist. [] This suggests a potential for combination therapy to enhance ulcer treatment efficacy.
Q3: Does this compound share a similar mechanism of action with Prostaglandin E2 in treating ulcers?
A3: Both this compound and Prostaglandin E2 have demonstrated a similar ability to counteract the negative effects of indomethacin on gastric mucosal blood flow in canine models. [] Indomethacin is known to induce gastric ulcers by reducing mucosal blood flow. This suggests that both agents may share a similar pathway in promoting ulcer healing, but further research is needed to confirm this.
Q4: Has the structure-activity relationship of this compound and related compounds been explored?
A4: Yes, extensive structure-activity relationship (SAR) studies have been conducted on this compound analogs. Researchers found that introducing specific modifications, such as electron-withdrawing substituents on the aromatic ring and replacing the phenyl ring with heterocyclic nuclei, led to enhanced anti-ulcer activity in various models. []
Q5: Is there evidence that this compound can prevent ulcer formation in stressful situations?
A5: Studies have shown that this compound effectively inhibits gastric ulcers induced by water immersion stress in rats. [] This finding suggests that this compound may have protective effects against stress-induced ulcers, which are often associated with decreased mucosal blood flow and impaired epithelial barrier function.
Q6: Does this compound impact gastric acid secretion, a key factor in ulcer development?
A6: Research indicates that this compound can decrease gastric acid secretion in pylorus-ligated rats. [] This effect may contribute to its overall anti-ulcer activity by reducing the acidic environment that can damage the gastric mucosa.
Q7: What is the impact of this compound on ulcer healing compared to existing drugs?
A7: In animal models, this compound demonstrated a significant acceleration in the healing of both acetic acid-induced ulcers and ulcers induced by other methods. [] Its efficacy in promoting ulcer healing was comparable to that of plaunotol, another anti-ulcer agent.
Q8: Are there any preclinical studies exploring the potential benefits of combining this compound with other anti-ulcer agents?
A8: Preclinical research has explored the combined effects of this compound with Roxatidine acetate hydrochloride, another anti-ulcer drug. [] This suggests ongoing research into potential synergistic effects or advantages of combining this compound with other medications for ulcer treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。